![molecular formula C13H9NO4 B12585417 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid CAS No. 574002-49-6](/img/structure/B12585417.png)
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is an organic compound with a complex structure that includes an acryloyloxy group, a phenyl ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with acryloyl chloride in the presence of a base to form the acryloyloxy derivative. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific functional groups introduced .
Scientific Research Applications
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as liquid crystalline polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its reactivity towards various nucleophiles and electrophiles. The acryloyloxy group can undergo polymerization reactions, while the cyano group can participate in nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phenyl ring and the conjugated system within the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-Cyano-3-(4-hydroxyphenyl)acrylic acid
Uniqueness
3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid is unique due to its combination of an acryloyloxy group and a cyano group, which provides a versatile platform for various chemical reactions. This dual functionality allows for the synthesis of complex molecules and materials with tailored properties .
Properties
CAS No. |
574002-49-6 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-cyano-3-(4-prop-2-enoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H9NO4/c1-2-12(15)18-11-5-3-9(4-6-11)7-10(8-14)13(16)17/h2-7H,1H2,(H,16,17) |
InChI Key |
XTPZKGGQHNQVOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


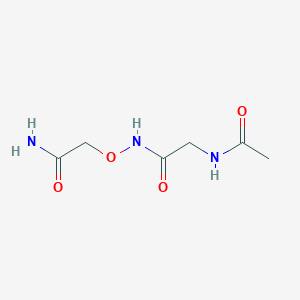
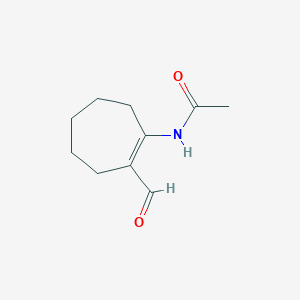
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
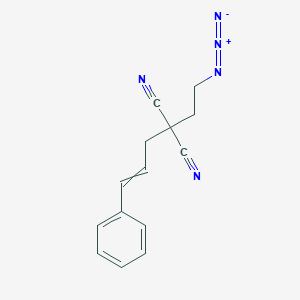
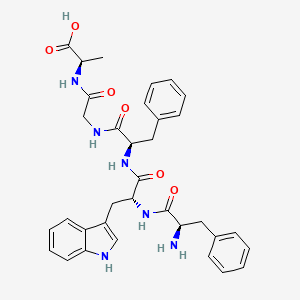
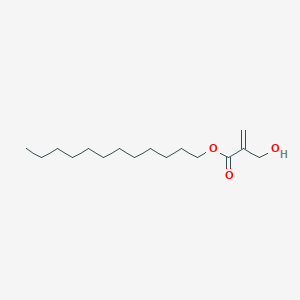
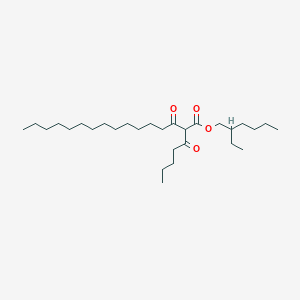
![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)
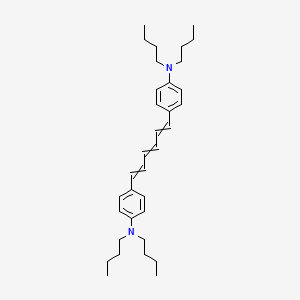
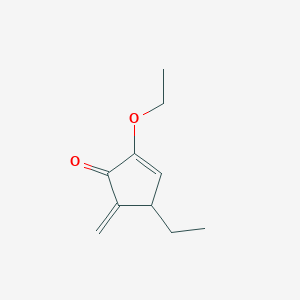
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)
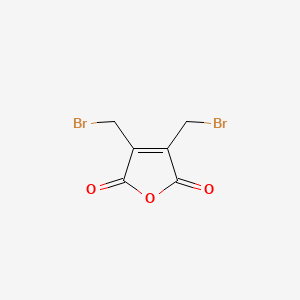
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
